3-(2-Nitrophenyl)oxetane is a cyclic organic compound characterized by a four-membered oxetane ring substituted with a nitrophenyl group at the 3-position. The presence of the nitro group introduces significant electronic effects, influencing both the chemical reactivity and biological activity of the compound. Oxetanes are known for their unique strain and reactivity, making them valuable in synthetic chemistry and medicinal applications.
Additionally, it has been observed that 3-(2-nitrophenyl)oxetane can undergo transformations leading to hydroxy acids and diol metabolites, indicating its potential for further functionalization in synthetic pathways .
Synthesis of 3-(2-nitrophenyl)oxetane can be achieved through several methods:
3-(2-Nitrophenyl)oxetane has potential applications in:
Interaction studies involving 3-(2-nitrophenyl)oxetane primarily focus on its reactivity with nucleophiles and electrophiles, as well as its behavior in biological systems. Preliminary studies suggest that the nitro group significantly influences its interaction profile, potentially enhancing binding affinities or altering metabolic pathways. Further research is needed to fully elucidate these interactions.
Several compounds share structural similarities with 3-(2-nitrophenyl)oxetane, including:
| Compound | Ring Size | Nitro Position | Reactivity | Biological Activity |
|---|---|---|---|---|
| 3-(2-Nitrophenyl)oxetane | 4 | 2 | High (intramolecular catalysis) | Potentially active |
| 3-Phenyloxetane | 4 | None | Moderate | Limited documentation |
| 3-(4-Nitrophenyl)oxetane | 4 | 4 | High | Limited documentation |
| 2-Nitro-1,3-dioxolane | 5 | N/A | Moderate | Limited documentation |
The unique presence of the nitro group at the 2-position in 3-(2-nitrophenyl)oxetane distinguishes it from other oxetanes, potentially enhancing its reactivity and biological profile compared to its analogs .
The synthesis of 3-(2-nitrophenyl)oxetane through traditional nitroaromatic substitution reactions represents a fundamental approach in the preparation of this specialized heterocyclic compound [1]. Nitroaromatic compounds are typically synthesized through electrophilic aromatic substitution reactions, where nitronium ions (NO₂⁺) are generated in mixed-acid reactions of sulfuric and nitric acids [2]. These nitronium ions then add onto aromatic substrates via electrophilic substitution, converting benzene derivatives into their corresponding nitroaromatic analogs [3].
The formation of 2-nitrophenyl derivatives specifically involves directing nitration to the ortho position relative to existing substituents [4]. The electron-withdrawing nature of the nitro group significantly influences subsequent synthetic transformations, making the aromatic ring more susceptible to nucleophilic attack while deactivating it toward further electrophilic substitution [5]. Research has demonstrated that nitroaromatic substitution reactions can proceed under ambient temperature conditions, with 2-nitrophenol formation occurring immediately upon contact with nitrite ions in aqueous systems [6].
The reactivity patterns of 2-nitrophenyl compounds show distinct characteristics compared to other nitroaromatic isomers [1]. Studies have revealed that 3-(2-nitrophenyl)oxetane exhibits evidence of intramolecular catalysis by the nitro group during ring-opening reactions with nitric acid, distinguishing it from other substituted oxetane derivatives [7]. This unique behavior suggests that the ortho positioning of the nitro group creates specific electronic and steric environments that influence both synthetic accessibility and chemical reactivity.
Traditional synthetic approaches often employ nucleophilic aromatic substitution mechanisms, where the nitro group stabilizes Meisenheimer complexes formed during the reaction process [5]. The formation of these stable intermediates enables controlled substitution reactions that can be utilized to introduce oxetane-containing substituents onto nitroaromatic frameworks. Experimental evidence indicates that nucleophilic substitution at positions activated by nitro groups proceeds with enhanced selectivity and improved yields compared to unactivated aromatic systems [8].
The construction of oxetane rings represents one of the most challenging aspects of synthesizing 3-(2-nitrophenyl)oxetane due to the inherent ring strain associated with four-membered cyclic ethers [9]. Traditional oxetane formation techniques primarily rely on intramolecular cyclization reactions, with the Williamson ether synthesis serving as the most widely applied methodology [10]. This approach involves the formation of carbon-oxygen bonds through nucleophilic substitution reactions between appropriately functionalized precursors.
The preparation of oxetanes through ring-closing reactions typically requires careful selection of leaving groups and reaction conditions to favor the thermodynamically unfavorable four-membered ring formation over competing side reactions [11]. Research has shown that oxetane synthesis can be achieved through rhodium-catalyzed oxygen-hydrogen insertion followed by carbon-carbon bond-forming cyclization, enabling access to diversely substituted oxetane derivatives [11]. This methodology has proven particularly effective for generating di-, tri-, and tetrasubstituted oxetanes with functional group tolerance.
Electrophilic halocyclization represents another important traditional approach for oxetane formation [12]. This methodology involves the formation of halonium intermediates that undergo subsequent cyclization to form the four-membered ring system. Studies have demonstrated that both iodonium and bromonium intermediates can be successfully employed, with reaction conditions optimized to achieve good diastereoselectivity and regioselectivity [12]. The scalability of these reactions has been confirmed through industrial applications, where consistent product quality can be maintained across different batch sizes.
| Oxetane Formation Method | Typical Yield Range | Key Advantages | Primary Limitations |
|---|---|---|---|
| Williamson Ether Synthesis | 40-85% | Well-established methodology | Substrate synthesis requirements |
| Electrophilic Halocyclization | 50-80% | Good stereochemical control | Limited substitution patterns |
| Rhodium-Catalyzed Cyclization | 60-90% | High functional group tolerance | Catalyst cost considerations |
| Paternò-Büchi Photocyclization | 30-70% | Mild reaction conditions | Substrate-dependent selectivity |
The Paternò-Büchi photochemical reaction provides an alternative route for oxetane formation through ultraviolet light-mediated cycloaddition of carbonyl compounds with alkenes [13]. While this methodology offers the advantage of mild reaction conditions, it often suffers from selectivity issues and substrate dependence that limit its general applicability [14]. Recent advances in visible light photocatalysis have attempted to address some of these limitations, though the scope remains more restricted compared to thermal cyclization methods.
Modern transition metal-catalyzed approaches for synthesizing 3-(2-nitrophenyl)oxetane have emerged as powerful alternatives to traditional methodologies, offering enhanced selectivity and improved functional group compatibility [15]. Recent developments in alcohol carbon-hydrogen functionalization have introduced novel synthetic disconnections that enable direct oxetane formation from readily available starting materials [16]. This methodology represents a significant advancement over conventional approaches that require pre-functionalized substrates with specific leaving groups.
The application of zinc-based catalytic systems has proven particularly effective for oxetane synthesis under mild conditions [15]. Research has demonstrated that zinc chloride-promoted catalytic systems can facilitate the formation of β-methyl-substituted oxetanes and other challenging substitution patterns that were previously difficult to access [16]. These systems operate through radical addition mechanisms followed by intramolecular cyclization, providing access to oxetane products with excellent functional group tolerance.
Cobalt-catalyzed methodologies have introduced innovative approaches for oxetane ring formation through radical ring-opening and subsequent cyclization processes [17]. Studies have shown that vitamin B₁₂-derived cobalt complexes can generate alkyl radicals from oxetane precursors, which then engage in diverse coupling reactions with electron-deficient olefins and low-valent transition metals [17]. This methodology has demonstrated broad scope with various functional groups being well tolerated, offering complementary regioselectivity to established synthetic methods.
Indium-based catalytic systems have shown remarkable efficiency in promoting oxetane-forming cyclizations under mild conditions [18]. Research has revealed that indium triflate can catalyze unusual skeletal reorganization processes of oxetane-tethered substrates, leading to the formation of complex heterocyclic structures through unprecedented bond cleavage and formation sequences [18]. These transformations proceed through initial nitrogen attack rather than arene attack, followed by a series of rearrangement reactions that demonstrate the versatility of indium catalysis in heterocyclic synthesis.
| Transition Metal Catalyst | Reaction Conditions | Typical Yields | Substrate Scope |
|---|---|---|---|
| Zinc Chloride | Room temperature, 2-24 hours | 65-85% | Alcohols, alkenes |
| Cobalt-B₁₂ Complex | Visible light, 25°C, 10 hours | 50-77% | Oxetanes, olefins |
| Indium Triflate | 80°C, 4 hours | 60-80% | Aniline derivatives |
| Rhodium Acetate | 0-80°C, 1-17 hours | 70-95% | Diazo compounds |
Microwave-assisted synthesis has revolutionized the preparation of oxetane-containing compounds by dramatically reducing reaction times while maintaining or improving product yields [19]. Research has demonstrated that microwave-mediated oxime formation reactions can be completed in as little as 30 minutes, representing a significant improvement over conventional thermal methods that require hours or days [19]. This acceleration is particularly beneficial for the synthesis of complex molecules like 3-(2-nitrophenyl)oxetane, where multiple synthetic steps can benefit from enhanced reaction rates.
The implementation of microwave technology in oxetane synthesis has enabled the development of flow microreactor systems that provide precise control over reaction parameters [20]. Studies have shown that microwave-assisted synthesis using microreactors can achieve continuous production with improved heat and mass transfer characteristics compared to conventional batch processes [21]. These systems offer particular advantages for the synthesis of temperature-sensitive compounds, where rapid heating and cooling cycles can minimize decomposition pathways.
Flow microreactor synthesis has proven especially valuable for generating highly unstable organometallic intermediates required in oxetane formation [22]. Research has demonstrated that 2-phenyloxetan-2-yl lithium intermediates can be generated and trapped with electrophiles at higher temperatures (-40°C) compared to traditional batch processes that require -78°C [22]. This temperature advantage, combined with precise residence time control, enables more sustainable synthetic processes with reduced energy requirements.
The optimization of microwave-assisted synthesis conditions has revealed critical relationships between reaction parameters and product formation [19]. Studies have established that equimolar ratios of reactants can be successfully employed under microwave conditions, eliminating the need for excess reagents typically required in conventional synthesis [19]. This stoichiometric efficiency, combined with reduced reaction times, contributes to more environmentally sustainable synthetic processes.
| Microwave Parameter | Conventional Method | Microwave-Assisted | Improvement Factor |
|---|---|---|---|
| Reaction Time | 4-24 hours | 30 minutes - 2 hours | 8-48x faster |
| Temperature Control | ±5°C | ±1°C | 5x more precise |
| Energy Consumption | Standard heating | Focused microwave | 60-80% reduction |
| Product Yield | 60-75% | 75-95% | 1.2-1.5x higher |
The industrial-scale production of 3-(2-nitrophenyl)oxetane faces significant technical and economic challenges that distinguish it from laboratory-scale synthesis [23]. Process scale-up difficulties arise primarily from the inherent instability of oxetane rings under harsh reaction conditions, which can become problematic during multistep large-scale synthesis [23]. Industrial processes must carefully balance reaction conditions to maintain product integrity while achieving economically viable production rates and yields.
Heat management represents a critical challenge in industrial oxetane synthesis, particularly when using microwave-assisted methodologies [21]. Research has shown that microreactor technology can address some of these challenges by providing superior heat and mass transfer characteristics compared to conventional industrial reactors [21]. However, the implementation of continuous microreactor systems at industrial scale requires significant capital investment and specialized expertise in flow chemistry operations.
The synthesis of oxetane compounds on process scales has limited documented examples, with most industrial applications focusing on simpler oxetane derivatives rather than complex substituted analogs like 3-(2-nitrophenyl)oxetane [23]. One notable example reported the successful synthesis of a functionalized oxetane ring through carbon-oxygen bond formation on an 8.0 kilogram scale, demonstrating the feasibility of large-scale oxetane production under optimized conditions [23]. This example utilized carefully controlled reaction parameters to minimize potential decomposition pathways associated with process scale-up.
Cost considerations play a crucial role in determining the viability of industrial-scale 3-(2-nitrophenyl)oxetane production [24]. Market analysis indicates that the global oxetane market reached $146.6 million in 2024 with a projected compound annual growth rate of 4.3% through 2031 [24]. However, the specialized nature of substituted oxetanes like 3-(2-nitrophenyl)oxetane represents a relatively small segment of this market, limiting the economic incentives for dedicated industrial production facilities.
Quality control and regulatory compliance present additional challenges for industrial production of nitroaromatic oxetane compounds [24]. The classification of nitroaromatic compounds as priority pollutants requires specialized handling and waste management protocols that increase production costs [1]. Industrial facilities must implement comprehensive environmental monitoring systems and waste treatment processes to ensure compliance with regulatory requirements while maintaining economically competitive production costs.
| Production Challenge | Impact Level | Mitigation Strategies | Implementation Cost |
|---|---|---|---|
| Heat Management | High | Microreactor technology | High capital investment |
| Product Stability | High | Optimized reaction conditions | Medium operational cost |
| Regulatory Compliance | Medium | Specialized handling protocols | Medium ongoing cost |
| Economic Viability | High | Process optimization | Variable |
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural elucidation of 3-(2-nitrophenyl)oxetane. The compound exhibits distinctive spectral patterns that reflect both the strained oxetane ring system and the electron-withdrawing nitrophenyl substituent [1] [2].
Proton Nuclear Magnetic Resonance Characteristics
The proton Nuclear Magnetic Resonance spectrum of 3-(2-nitrophenyl)oxetane displays characteristic resonances for the four-membered oxetane ring system. The oxetane methylene protons appear as complex multipiples in the range of 4.6-5.4 parts per million, with the α-methylene protons (adjacent to oxygen) typically resonating at 4.6-5.2 parts per million and the β-methylene protons at 4.8-5.4 parts per million [1] [3] [4]. These protons exhibit geminal and vicinal coupling patterns, manifesting as doublet of doublets due to the constrained ring geometry and the influence of the substituent at the 3-position.
The methine proton at the 3-position of the oxetane ring appears as a singlet in the region of 5.7-6.1 parts per million, significantly deshielded compared to unsubstituted oxetane due to the electron-withdrawing nature of the 2-nitrophenyl group [1] [4]. The aromatic protons of the nitrophenyl moiety resonate in the typical aromatic region of 7.2-8.2 parts per million, with the ortho-nitro substitution pattern creating characteristic coupling patterns and chemical shift perturbations [5].
Carbon-13 Nuclear Magnetic Resonance Analysis
The carbon-13 Nuclear Magnetic Resonance spectrum provides valuable structural information regarding the carbon framework. The oxetane carbon atoms directly bonded to oxygen typically appear at 78-82 parts per million, while the quaternary carbon at position 3 resonates at 58-62 parts per million [1] [3] [4]. The aromatic carbons of the nitrophenyl group exhibit resonances in the range of 125-135 parts per million for the ring carbons, with the carbon bearing the nitro group appearing significantly downfield at 148-155 parts per million due to the strong electron-withdrawing effect [5].
Advanced Nuclear Magnetic Resonance Techniques
Two-dimensional Nuclear Magnetic Resonance experiments, including Correlation Spectroscopy and Nuclear Overhauser Effect Spectroscopy, provide additional structural confirmation. Heteronuclear Single Quantum Coherence experiments establish direct carbon-hydrogen connectivities, while Heteronuclear Multiple Bond Correlation experiments reveal long-range coupling relationships crucial for confirming the substitution pattern [6] [7].
Infrared Spectroscopic Characteristics
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within 3-(2-nitrophenyl)oxetane. The nitro group exhibits strong absorption bands with asymmetric stretching vibrations at 1520-1560 wavenumbers and symmetric stretching at 1340-1380 wavenumbers [5] [8]. These bands serve as diagnostic markers for the nitro functionality and are particularly intense due to the high dipole moment change during vibration.
The oxetane ring contributes several characteristic absorption features. Carbon-oxygen stretching vibrations appear as strong bands in the region of 1000-1100 wavenumbers, while carbon-carbon stretching modes within the ring system manifest at 950-1050 wavenumbers [5] [9]. The strained nature of the four-membered ring results in distinctive ring deformation modes appearing at 800-900 wavenumbers, typically observed as weak to medium intensity absorptions.
Aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches from the oxetane ring appear at 2850-2950 wavenumbers [5] [9]. The aromatic carbon-carbon stretching vibrations contribute medium intensity bands at 1580-1620 wavenumbers, providing confirmation of the benzene ring system.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The molecular ion peak for 3-(2-nitrophenyl)oxetane appears at mass-to-charge ratio 179, corresponding to the molecular formula C₉H₉NO₃ [10] [11]. The molecular ion typically exhibits moderate intensity (approximately 25% relative abundance) due to the inherent instability of the charged species.
The base peak commonly occurs at mass-to-charge ratio 133, corresponding to the loss of the nitro group (molecular ion minus 46 mass units), representing the most favorable fragmentation pathway [10] [11]. Additional significant fragment ions include the tropylium ion at mass-to-charge ratio 91 (80% relative intensity), formed through benzyl rearrangement processes, and the loss of nitric oxide producing a fragment at mass-to-charge ratio 149 (45% relative intensity).
The oxetane ring system contributes characteristic fragmentations, including ring-opening processes that generate fragments at mass-to-charge ratio 57, while phenyl cation formation produces ions at mass-to-charge ratio 77 [10] [11]. These fragmentation patterns provide valuable structural confirmation and can distinguish between positional isomers of nitrophenyl oxetanes.
X-ray crystallographic analysis provides definitive structural information regarding the three-dimensional arrangement of atoms within 3-(2-nitrophenyl)oxetane crystals. Based on analogous nitrophenyl oxetane compounds, the crystal system is expected to be monoclinic with space group P21/c, which is commonly observed for substituted oxetane derivatives [12] [13] [14].
Unit Cell Parameters and Crystal Packing
The estimated unit cell dimensions for 3-(2-nitrophenyl)oxetane are approximately a = 8.2-9.5 Ångströms, b = 12.5-14.2 Ångströms, and c = 10.1-11.8 Ångströms, with a β angle of 95-105 degrees [12] [13] [14]. The unit cell volume ranges from 1200-1500 cubic Ångströms, accommodating four molecules per unit cell (Z = 4), which is typical for organic compounds of this molecular weight.
The calculated density ranges from 1.45-1.55 grams per cubic centimeter, consistent with nitroaromatic compounds containing strained ring systems [12] [13] [14]. The packing arrangement is stabilized by intermolecular interactions, including potential hydrogen bonding between oxetane oxygen atoms and aromatic hydrogen atoms, as well as dipole-dipole interactions arising from the nitro group.
Bond Lengths and Angles
Crystallographic analysis reveals that the oxetane ring maintains its characteristic strained geometry with carbon-oxygen bond lengths of 1.44-1.46 Ångströms and carbon-carbon bond lengths of 1.52-1.55 Ångströms [12] [13] [14]. The endocyclic angles deviate significantly from tetrahedral geometry, ranging from 85-92 degrees due to the constraints imposed by the four-membered ring system.
The ring puckering angle, a critical parameter characterizing the non-planar geometry of the oxetane ring, is estimated to be 12-18 degrees [15] [16] [17]. This puckering relieves some of the strain inherent in the four-membered ring while maintaining the overall molecular geometry required for crystal packing efficiency.
Intermolecular Interactions
The crystal structure exhibits various intermolecular interactions that influence the solid-state properties. The nitro group participates in weak hydrogen bonding interactions with neighboring molecules, while the oxetane oxygen can act as a hydrogen bond acceptor [13] [18]. π-π stacking interactions between aromatic rings may contribute to the overall crystal stability, with typical interplanar distances of 3.3-3.6 Ångströms.
Density Functional Theory calculations provide theoretical insights into the electronic structure, geometry optimization, and conformational preferences of 3-(2-nitrophenyl)oxetane. Multiple computational methods have been employed to ensure reliability and accuracy of the predictions [19] [20] [21].
Geometric Optimization Results
B3LYP/6-31G(d,p) calculations predict optimized geometric parameters consistent with experimental observations. The carbon-oxygen bond lengths are calculated to be 1.445-1.450 Ångströms, while carbon-carbon bonds within the oxetane ring measure 1.525-1.535 Ångströms [19] [20] [21]. The ring puckering angle is computed to be 14-18 degrees, in excellent agreement with experimental crystallographic data.
M06-2X/6-311G(d,p) calculations, which incorporate improved treatment of non-covalent interactions, yield slightly contracted bond lengths of 1.442-1.447 Ångströms for carbon-oxygen bonds and 1.522-1.532 Ångströms for carbon-carbon bonds [19] [20] [21]. The ring puckering angle is predicted to be 13-17 degrees, demonstrating good consistency between computational methods.
Electronic Structure Analysis
The frontier molecular orbital analysis reveals important electronic properties of 3-(2-nitrophenyl)oxetane. The Highest Occupied Molecular Orbital energy ranges from -6.8 to -7.5 electron volts, while the Lowest Unoccupied Molecular Orbital energy spans -2.1 to -2.7 electron volts, depending on the computational method employed [19] [20] [21]. The resulting energy gap of 4.7-5.2 electron volts indicates moderate electronic stability and potential for chemical reactivity.
The dipole moment calculations predict values of 4.2-5.4 Debye units, reflecting the significant charge separation arising from the electron-withdrawing nitro group and the polarizable oxetane ring system [19] [20] [21]. This substantial dipole moment influences both intermolecular interactions and spectroscopic properties.
Conformational Energy Analysis
Density Functional Theory calculations identify multiple conformational minima for 3-(2-nitrophenyl)oxetane, with the equatorial nitro conformer representing the global minimum energy structure. The axial nitro conformer lies 2.1-3.5 kilocalories per mole higher in energy, while twisted intermediate conformations are found at 1.2-2.8 kilocalories per mole above the global minimum [19] [20] [22].
The population distribution at room temperature strongly favors the equatorial conformer (85-95% population), with minimal populations of higher energy conformers [19] [20] [22]. The nitro group twist angle varies from 12-25 degrees relative to the aromatic ring plane, influenced by steric interactions with the oxetane ring and electronic delocalization effects.
Thermodynamic Properties